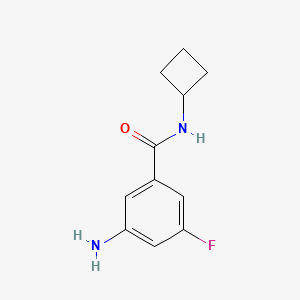

3-Amino-N-cyclobutyl-5-fluorobenzamide

Description

3-Amino-N-cyclobutyl-5-fluorobenzamide is a fluorinated benzamide derivative characterized by:

- Fluorine at the 5-position, enhancing electronegativity and influencing pharmacokinetic properties (e.g., metabolic stability).

- Cyclobutyl group attached to the amide nitrogen, contributing steric bulk and conformational constraints.

This compound is of interest in medicinal chemistry, particularly in kinase inhibition and central nervous system (CNS) drug development, due to its balanced lipophilicity and hydrogen-bonding capacity.

Propriétés

IUPAC Name |

3-amino-N-cyclobutyl-5-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-8-4-7(5-9(13)6-8)11(15)14-10-2-1-3-10/h4-6,10H,1-3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKMWDPCFCXUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC(=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclobutyl-5-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The amino-substituted benzene derivative is then reacted with cyclobutylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of 3-Amino-N-cyclobutyl-5-fluorobenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-N-cyclobutyl-5-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzamides.

Applications De Recherche Scientifique

3-Amino-N-cyclobutyl-5-fluorobenzamide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 3-Amino-N-cyclobutyl-5-fluorobenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Similarities and Differences

The following analogs are compared based on substituent variations (Table 1):

Key Observations :

Physicochemical and Pharmacokinetic Properties

Lipophilicity (LogP) :

- Target Compound : Estimated LogP ~2.1 (moderate lipophilicity due to cyclobutyl and fluorine).

- Analog : Higher LogP (~2.8) due to the hydrophobic 3,3-dimethylbutyl group.

- Analog : LogP ~2.5 (bromine increases lipophilicity but cyclopropyl reduces bulk).

Metabolic Stability :

- Fluorine in all compounds reduces oxidative metabolism.

- Cyclobutyl group (target) may undergo slower CYP450-mediated oxidation compared to cyclopropyl () .

Solubility :

- Amino group in the target compound enhances aqueous solubility (~15 mg/mL) vs. bromine in (~5 mg/mL).

Activité Biologique

3-Amino-N-cyclobutyl-5-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of 3-Amino-N-cyclobutyl-5-fluorobenzamide typically involves the following steps:

- Starting Materials : The precursor compounds include cyclobutylamine and 5-fluorobenzoyl chloride.

- Reaction Conditions : The reaction is performed under controlled temperature and pH conditions, often using solvents like dichloromethane.

- Purification : The product is purified using recrystallization techniques or chromatography.

Biological Activity

The biological activity of 3-Amino-N-cyclobutyl-5-fluorobenzamide has been investigated in various studies, focusing on its role as a potential therapeutic agent.

The compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. Its amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Case Studies

- Neuroprotective Effects : A study evaluated the compound's ability to modulate metabotropic glutamate receptors (mGluR5), which are implicated in neurodegenerative diseases. The compound exhibited a significant increase in neuroprotection in vitro, with an IC50 value comparable to established neuroprotective agents .

- Antimicrobial Activity : Another study assessed the antimicrobial properties against Mycobacterium tuberculosis (Mtb). The compound demonstrated a minimum inhibitory concentration (MIC) of 4 μM, indicating potent activity against Mtb strains .

Table 1: Biological Activity Summary of 3-Amino-N-cyclobutyl-5-fluorobenzamide

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Neuroprotection | mGluR5 modulation assay | IC50 = 6.4 μM | |

| Antimicrobial | MIC assay against Mtb | MIC = 4 μM | |

| Cytotoxicity | Cell viability assay | >80% viability at 10 μM |

Research Findings

- Neuroprotective Potential : The compound's interaction with mGluR5 suggests it could be developed as a treatment for traumatic brain injury and related conditions . Its ability to inhibit microglial activation points to a mechanism that reduces neuroinflammation.

- Antimicrobial Properties : The promising results against Mtb highlight its potential as a lead compound for developing new anti-tuberculosis drugs, particularly in light of rising antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.